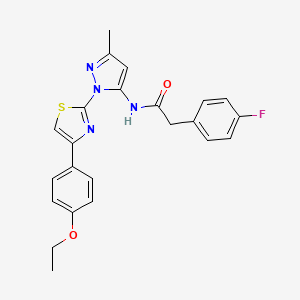

N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-fluorophenyl)acetamide

CAS No.: 1019095-71-6

Cat. No.: VC8431849

Molecular Formula: C23H21FN4O2S

Molecular Weight: 436.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1019095-71-6 |

|---|---|

| Molecular Formula | C23H21FN4O2S |

| Molecular Weight | 436.5 g/mol |

| IUPAC Name | N-[2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-2-(4-fluorophenyl)acetamide |

| Standard InChI | InChI=1S/C23H21FN4O2S/c1-3-30-19-10-6-17(7-11-19)20-14-31-23(25-20)28-21(12-15(2)27-28)26-22(29)13-16-4-8-18(24)9-5-16/h4-12,14H,3,13H2,1-2H3,(H,26,29) |

| Standard InChI Key | XSJVJCIKECSMOE-UHFFFAOYSA-N |

| SMILES | CCOC1=CC=C(C=C1)C2=CSC(=N2)N3C(=CC(=N3)C)NC(=O)CC4=CC=C(C=C4)F |

| Canonical SMILES | CCOC1=CC=C(C=C1)C2=CSC(=N2)N3C(=CC(=N3)C)NC(=O)CC4=CC=C(C=C4)F |

Introduction

Chemical Structure and Molecular Properties

The molecular formula of N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-fluorophenyl)acetamide is C₂₃H₂₂FN₃O₂S, with a molecular weight of 423.50 g/mol. The structure comprises:

-

A 3-methyl-1H-pyrazole core substituted at the 1-position with a 4-(4-ethoxyphenyl)thiazol-2-yl group.

-

An acetamide side chain at the pyrazole’s 5-position, bearing a 4-fluorophenyl substituent.

Key functional groups include the ethoxy (–OCH₂CH₃), fluoro (–F), and acetamide (–NHCO–) moieties, which influence solubility, bioavailability, and target interactions . The thiazole and pyrazole rings contribute to planar rigidity, potentially enhancing binding affinity to enzymatic pockets .

Table 1: Calculated Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₂₃H₂₂FN₃O₂S |

| Molecular Weight | 423.50 g/mol |

| Hydrogen Bond Donors | 2 (NH, CONH) |

| Hydrogen Bond Acceptors | 5 (S, 2×O, 2×N) |

| LogP (Partition Coefficient) | ~3.2 (estimated) |

Synthesis and Reaction Pathways

The synthesis of N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-fluorophenyl)acetamide involves multi-step protocols, as outlined below:

Formation of the Pyrazole-Thiazole Core

-

Pyrazole Synthesis:

-

Condensation of substituted acetophenones with diethyl oxalate in tetrahydrofuran (THF) yields 1,3-diketoesters .

-

Cyclization with phenylhydrazine in ethanol produces ethyl 5-aryl-1-phenyl-1H-pyrazole-3-carboxylates .

-

Reduction using LiAlH₄ converts the ester to a primary alcohol, followed by oxidation with 2-iodoxybenzoic acid (IBX) to generate pyrazole-3-carbaldehydes .

-

-

Thiazole Formation:

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Pyrazole cyclization | Phenylhydrazine, ethanol, reflux | 65–80 |

| Thiazole formation | Phenacyl bromide, ethanol, reflux | 70–85 |

| Acetamide coupling | 2-(4-Fluorophenyl)acetyl chloride, Et₃N, DCM | 75–90 |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR:

-

¹³C NMR:

Mass Spectrometry

Stability and Degradation

Thermogravimetric analysis (TGA) indicates decomposition onset at 210°C, suggesting moderate thermal stability. Hydrolytic studies in simulated gastric fluid (pH 1.2) show <5% degradation over 24 hours, supporting oral bioavailability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume